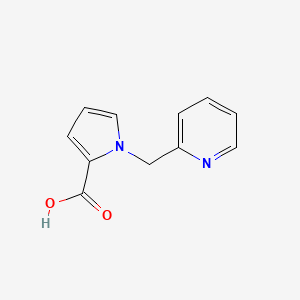
1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
Compounds with structures similar to “1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” often contain a pyridine and a pyrrole ring. These are aromatic heterocyclic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the pyridine and pyrrole rings, followed by the introduction of the carboxylic acid group . The exact method would depend on the specific compound and the desired substituents.
Molecular Structure Analysis
The molecular structure of similar compounds would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom). The carboxylic acid group (-COOH) would be attached to one of the carbon atoms in the pyrrole ring .
Aplicaciones Científicas De Investigación
C-H Functionalization and Redox-Annulations
Cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the compound's role in versatile synthetic pathways (Kang et al., 2015).
Ring Opening Reactions
In the presence of trifluoroacetic acid and 2-naphthol, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening, leading to the synthesis of dibenzoxanthenes. This highlights its application in the formation of complex organic structures and potential use in materials science (Gazizov et al., 2015).
Formation of Metal-Organic Frameworks
Pyridine-2,6-dicarboxylic acid interacts with nickel(II) nitrate under hydrothermal conditions to form metal-organic frameworks. These frameworks feature polycatenane-like structures through hydrogen-bonding interactions, indicating the compound's utility in designing porous materials for gas storage or catalysis (Ghosh & Bharadwaj, 2005).
Synthesis of Pyrrolidin-1-Oxyl Fatty Acids
The compound is instrumental in synthesizing mono- and di-carboxylic acid derivatives featuring a pyrrolidin-1-oxyl ring. This method, involving Michael addition followed by ring closure and phase-transfer oxidation, is significant for preparing stable free radicals (spin labels) for research in biochemistry and biophysics (Hideg & Lex, 1984).
Supramolecular Synthons in Crystal Engineering
The recurrence of carboxylic acid-pyridine supramolecular synthon V in the crystal structures of pyridine and pyrazine monocarboxylic acids demonstrates its application in crystal engineering strategies. This helps in understanding molecular assembly in solids, crucial for designing new materials with desired properties (Vishweshwar et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLOOPLVQVHWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
896049-13-1 | |
| Record name | 1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)


![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
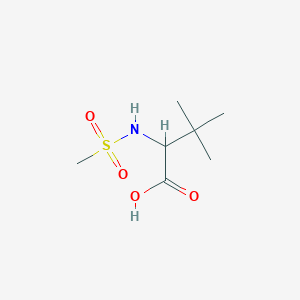
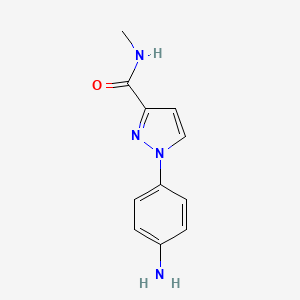

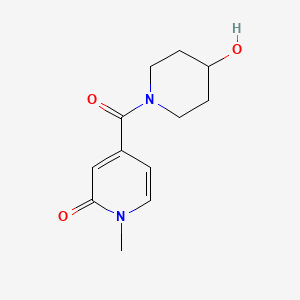
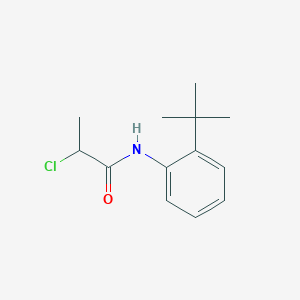
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
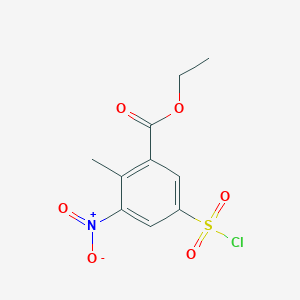
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)